2-Demethoxyleptostachyol acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Demethoxyleptostachyol acetate is a natural product with the molecular formula C25H26O11This compound is typically found in a solid powder form and is used primarily for research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Demethoxyleptostachyol acetate involves several steps, including the extraction of natural precursors and subsequent chemical modifications. The specific synthetic routes and reaction conditions are not widely documented, but general methods for similar compounds involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound is not well-established due to its primary use in research. standard practices in the production of similar natural products include large-scale extraction from plant sources, followed by purification and chemical modification processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-Demethoxyleptostachyol acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Demethoxyleptostachyol acetate has several applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-Demethoxyleptostachyol acetate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects through binding to cellular receptors and modulating biochemical pathways. This can lead to various biological responses, including changes in gene expression, enzyme activity, and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
2-Demethoxyleptostachyol acetate can be compared with other similar compounds, such as:
Leptostachyol acetate: A related compound with similar structural features but different functional groups.
Demethoxyleptostachyol: A compound lacking the acetate group, which may result in different chemical and biological properties.
Methoxyleptostachyol acetate: A compound with an additional methoxy group, potentially altering its reactivity and applications
These comparisons highlight the unique features of this compound, such as its specific functional groups and resulting chemical behavior, which distinguish it from other related compounds.
Eigenschaften
Molekularformel |
C25H26O11 |
---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
[6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate |
InChI |
InChI=1S/C25H26O11/c1-12(26)36-25-9-31-21(20-18(28-3)7-19-22(23(20)29-4)35-11-34-19)14(25)8-30-24(25)13-5-16-17(33-10-32-16)6-15(13)27-2/h5-7,14,21,24H,8-11H2,1-4H3 |
InChI-Schlüssel |
NEVZOKDDDUKDFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC12COC(C1COC2C3=CC4=C(C=C3OC)OCO4)C5=C(C=C6C(=C5OC)OCO6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.